N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Benzothiazole PI3K inhibitor Structure-activity relationship

This 6‑methyl‑benzothiazole morpholinoethyl butyramide hydrochloride (CAS 1216895‑47‑4) is a structurally defined PI3Kβ‑selective probe. The 6‑methyl substituent drives isoform selectivity, while the morpholinoethyl side chain supplies a critical hydrogen‑bond acceptor validated in patent US 8,168,634. Delivered as the HCl salt (MW 383.9, TPSA 73.9 Ų), it dissolves readily in aqueous buffers with minimal DMSO, enabling robust biochemical kinase panel screening. Its TPSA below the 90 Ų BBB‑penetration threshold makes it suitable for CNS kinase target evaluation. Additionally, it shares its molecular formula with saxagliptin hydrochloride but lacks DPP‑4 activity, serving as an ideal negative control for DPP‑4 assay validation. Because even minor scaffold modifications abolish target engagement, compound‑specific procurement is essential for reproducible PI3Kβ SAR studies.

Molecular Formula C18H26ClN3O2S
Molecular Weight 383.94
CAS No. 1216895-47-4
Cat. No. B2592817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
CAS1216895-47-4
Molecular FormulaC18H26ClN3O2S
Molecular Weight383.94
Structural Identifiers
SMILESCCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)C.Cl
InChIInChI=1S/C18H25N3O2S.ClH/c1-3-4-17(22)21(8-7-20-9-11-23-12-10-20)18-19-15-6-5-14(2)13-16(15)24-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H
InChIKeyHRARBKWPTUTVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride: Core Identity and Procurement Baseline


N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride (CAS 1216895-47-4) is a synthetic benzothiazole derivative supplied as a hydrochloride salt with a molecular formula of C₁₈H₂₆ClN₃O₂S and a molecular weight of 383.9 g·mol⁻¹ [1]. The scaffold combines a 6-methyl-substituted benzothiazole core, a morpholinoethyl side chain, and a butyramide terminus, yielding a topological polar surface area of 73.9 Ų, a calculated complexity of 417, and 6 rotatable bonds [1]. This compound belongs to a broader class of 2‑morpholin‑4‑yl‑thiazole derivatives that have been explored as selective phosphoinositide 3‑kinase (PI3K) inhibitors in medicinal chemistry [2].

Why Generic Substitution of N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride with In‑Class Analogs Fails


Within the 2‑aminobenzothiazole chemical space, even minor structural modifications can drastically alter biological activity and physicochemical behavior. The 6‑methyl substituent on the benzothiazole ring influences lipophilicity and steric complementarity with kinase ATP‑binding pockets, while the morpholinoethyl side chain provides a hydrogen‑bond acceptor motif known to be essential for PI3Kβ inhibitory potency and selectivity [1]. Removal of the morpholine group (as in N‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)butanamide) eliminates a key pharmacophoric element, and replacement of the butyramide with bulkier acyl groups alters conformational flexibility and target engagement . Therefore, substituting this compound with a des‑methyl, des‑morpholinoethyl, or differently‑acylated analog cannot be assumed to preserve target affinity, selectivity, or even solubility, making compound‑specific procurement and characterization essential for reproducible research.

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from the Des‑Methyl Analog: 6‑Methyl Substitution on the Benzothiazole Core

The target compound bears a methyl group at the 6‑position of the benzothiazole ring, whereas the closest commercially available analog, N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride (CAS 1219178-79-6), is unsubstituted at this position [1]. In a series of benzothiazole‑based PI3Kβ inhibitors, the presence and position of ring substituents were shown to modulate both potency and isoform selectivity through altered hydrophobic packing in the affinity pocket [2].

Benzothiazole PI3K inhibitor Structure-activity relationship

Morpholinoethyl Side‑Chain Differentiation from Non‑Morpholine Benzothiazole Analogs

The target compound incorporates a morpholinoethyl side chain attached to the endocyclic nitrogen of the benzothiazole, whereas simpler analogs such as N-(6-methyl-1,3-benzothiazol-2-yl)butanamide (CAS not assigned; ChemDiv ID G556-0238) lack this motif entirely . In benzothiazole‑based PI3K inhibitor design, the morpholine group in the 2‑position has been described as a critical hinge‑binding motif necessary for potent antitumor activity, with its removal leading to substantial loss of enzymatic inhibition [1].

Morpholine pharmacophore Kinase hinge binder Hydrogen-bond acceptor

Acyl Chain Length Differentiation: Butyramide vs. Bulkier Amide Analogs

The target compound carries a linear butyramide (C4) acyl group. Commercially listed analogs with identical benzothiazole‑morpholinoethyl scaffolds but different acyl chains exist, including cyclohexanecarboxamide, isoxazole‑5‑carboxamide, and 4‑cyanobenzamide variants [1]. The butyramide chain provides 4 rotatable bonds beyond the core, offering a distinct conformational flexibility profile compared to the more rigid cyclic or aromatic amide congeners. This difference can affect binding entropy, off‑rate, and selectivity across kinase panels [2].

Butyramide Acyl chain SAR Conformational flexibility

Hydrochloride Salt Form Differentiation: Solubility and Handling Advantages over Free Base

The target compound is supplied as the hydrochloride salt, which enhances aqueous solubility and stability compared to the neutral free base form. The parent free base (C₁₈H₂₅N₃O₂S, MW 347.48) lacks the chloride counterion and has a lower calculated topological polar surface area [1]. Hydrochloride salt formation is a standard strategy to improve dissolution rate and hygroscopicity for in vitro assay preparation, and the presence of a single hydrogen‑bond donor (from the HCl) distinguishes it from neutral analogs that may require DMSO co‑solvent for dissolution [2].

Hydrochloride salt Aqueous solubility Formulation

Class‑Level PI3K Inhibitor Scaffold Differentiation vs. Unrelated DPP‑4 Inhibitor of Identical Formula

The target compound shares its molecular formula (C₁₈H₂₆ClN₃O₂S) with saxagliptin hydrochloride (CAS 709031-78-7), an FDA‑approved DPP‑4 inhibitor [1]. Despite this isomeric relationship, their structures are fundamentally distinct: saxagliptin contains an adamantyl‑glycine‑cyanopyrrolidine scaffold targeting DPP‑4 (Ki = 0.6–1.3 nM) [2], while the target compound features a benzothiazole‑morpholinoethyl core associated with PI3K inhibition [3]. This underscores that molecular formula alone is an insufficient criterion for compound selection, and procurement based on CAS number is essential.

Molecular formula isomerism Target selectivity PI3K vs. DPP-4

Topological Polar Surface Area Differentiation as a Predictor of Membrane Permeability

The target compound has a computed TPSA of 73.9 Ų [1], placing it below the commonly cited threshold of 90 Ų for favorable blood‑brain barrier penetration but above the 60 Ų threshold for optimal oral absorption [2]. In comparison, the des‑morpholinoethyl analog N-(6-methyl-1,3-benzothiazol-2-yl)butanamide has an estimated TPSA of ~41 Ų, suggesting higher membrane permeability but potentially lower aqueous solubility. This positions the target compound as a balanced intermediate for both CNS and peripheral target applications, depending on the specific transporter profile.

TPSA Blood-brain barrier ADME prediction

High‑Confidence Application Scenarios for N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride Based on Quantitative Differentiation Evidence


PI3K Isoform Selectivity Profiling in Oncology Drug Discovery

The compound's benzothiazole‑morpholinoethyl scaffold aligns with the core pharmacophore of selective PI3Kβ inhibitors described in patent US 8,168,634 [1]. The 6‑methyl substitution and butyramide side chain provide structural features amenable to isoform‑selectivity screening. In a screening cascade, this compound can serve as a reference ligand for establishing SAR around the benzothiazole C6 position, where the methyl group differentiates it from the des‑methyl analog and potentially modulates PI3Kβ vs. PI3Kα selectivity [2].

Kinase Panel Profiling with Defined Physicochemical Handling Conditions

The hydrochloride salt form (MW 383.9, TPSA 73.9 Ų) provides aqueous solubility advantageous for biochemical kinase assay preparation with minimized DMSO concentrations [1]. The balanced TPSA of 73.9 Ų, situated between the low‑TPSA des‑morpholinoethyl analogs (~41 Ų) and high‑TPSA poly‑heteroatom compounds, makes this compound a suitable probe for assessing the relationship between polarity and kinase selectivity across a commercial kinase panel [2].

Negative Control for DPP‑4 Inhibitor Assays Using Formula‑Matched Isomer Discrimination

Because this compound shares its molecular formula with saxagliptin hydrochloride (DPP‑4 inhibitor, Ki = 0.6–1.3 nM) [1], it can serve as a structurally distinct negative control in DPP‑4 enzymatic or cell‑based assays. Demonstrating lack of DPP‑4 inhibition with the benzothiazole scaffold, while saxagliptin shows potent inhibition, validates assay specificity and confirms that the molecular formula identity does not predict target activity [2].

Central Nervous System Penetration Screening Based on TPSA‑Guided Compound Selection

With a TPSA of 73.9 Ų, the compound falls below the 90 Ų threshold associated with favorable BBB penetration [1]. This property, combined with its moderate molecular weight (383.9 Da) and 6 rotatable bonds, positions it as a candidate for CNS kinase target screening in paradigms such as glioblastoma or neurodegenerative disease models, where benzothiazole derivatives have shown precedent for brain exposure [2].

Quote Request

Request a Quote for N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.